3,6-Dimethylnaphthalen-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3,6-dimethylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O/c1-8-3-4-11-10(5-8)6-9(2)7-12(11)13/h3-7,13H,1-2H3 |
InChI Key |
RMDSKBUDXUVZTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=C2)C)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Dimethylnaphthalen 1 Ol
Retrosynthetic Analysis of 3,6-Dimethylnaphthalen-1-ol
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections and functional group interconversions (FGI).
The retrosynthetic analysis of this compound can begin by disconnecting the naphthalene (B1677914) ring system itself. Key disconnection strategies often focus on the bonds that are most readily formed in the forward synthesis. For a substituted naphthalene like the target molecule, several disconnections can be envisioned:
Disconnection of the C-C bonds forming the second ring: This is a common strategy that leads back to a substituted benzene (B151609) derivative. For this compound, this could involve disconnections that set the stage for annulation reactions like the Robinson annulation or the Bradsher cyclization. For instance, one possible disconnection could break the C4a-C5 and C8-C8a bonds, suggesting a strategy involving the annulation of a six-membered ring onto a pre-existing benzene ring.
Disconnection of the substituent groups: The C-methyl and C-hydroxyl bonds can also be disconnected. Disconnecting the hydroxyl group via a C-O bond break suggests the introduction of this functionality late in the synthesis, possibly through oxidation of a precursor or a nucleophilic substitution reaction. Disconnecting the methyl groups could lead to precursors where these groups are introduced via Friedel-Crafts alkylation or through a cross-coupling reaction.
A plausible retrosynthetic pathway could involve disconnecting the naphthalene ring to a substituted tetralone intermediate. This tetralone could be further broken down into simpler aromatic and aliphatic precursors.
| Disconnection Strategy | Precursor Molecules | Potential Forward Synthesis |
| Annulation of second ring | Substituted benzene and a four-carbon unit | Robinson Annulation, Bradsher Cyclization |
| C-O bond disconnection | 3,6-Dimethylnaphthalene | Oxidation or Diazotization/Hydrolysis |
| C-C (methyl) bond disconnection | 1-Naphthol (B170400) | Friedel-Crafts Alkylation |
Functional group interconversions (FGI) are crucial in the synthesis of naphthalenols, allowing for the strategic introduction or modification of functional groups to facilitate key bond-forming reactions or to install the desired functionality in the final product.
In the context of this compound synthesis, several FGIs could be considered:
Conversion of a carbonyl group to a hydroxyl group: A common strategy involves the synthesis of a naphthalenone intermediate, which can then be reduced to the corresponding naphthalenol.
Conversion of an amino group to a hydroxyl group: An amino group on the naphthalene ring can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This can be a useful strategy for controlling the position of the hydroxyl group.
Protection and deprotection of the hydroxyl group: The hydroxyl group of a naphthalenol is reactive and may need to be protected during subsequent synthetic steps. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl).
| Functional Group Interconversion | Reagents and Conditions | Purpose in Synthesis |
| Ketone to Alcohol | NaBH₄, LiAlH₄ | Final step to introduce the hydroxyl group. |
| Amine to Hydroxyl | 1. NaNO₂, HCl; 2. H₂O, heat | Regiocontrolled introduction of the hydroxyl group. |
| Hydroxyl to Ether (Protection) | Alkyl halide, base (e.g., K₂CO₃) | Protect the hydroxyl group during other reactions. |
| Ether to Hydroxyl (Deprotection) | BBr₃, HBr | Unmask the hydroxyl group in the final product. |
Directed Synthesis Approaches to Naphthalene Core Structures
The construction of the substituted naphthalene core is the central challenge in the synthesis of this compound. Several directed synthesis approaches can be employed to build the bicyclic aromatic system with the desired substitution pattern.
Cyclization reactions are a cornerstone of naphthalene synthesis, allowing for the construction of the second aromatic ring from an appropriately substituted benzene derivative.
Bradsher Cyclization: This reaction involves the acid-catalyzed cyclization of a diarylmethane derivative containing a carbonyl group. While a powerful tool, its application to the synthesis of this compound would require a specific precursor that might be challenging to synthesize.
Robinson Annulation: This well-known reaction sequence combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. nih.govacs.org It is a versatile method for constructing cyclohexenone rings, which can then be aromatized to form naphthalenes. For the synthesis of a 3,6-dimethylnaphthalene derivative, one could envision starting with a substituted cyclohexanone (B45756) and an appropriate α,β-unsaturated ketone. The subsequent aromatization of the annulated product would lead to the naphthalene core.
| Cyclization Reaction | Key Features | Applicability to this compound |
| Bradsher Cyclization | Acid-catalyzed cyclization of diarylmethanes. | Requires a specific and potentially complex starting material. |
| Robinson Annulation | Forms a six-membered ring via Michael addition and aldol condensation. nih.govacs.org | A plausible route, but regiochemical control during aromatization is a key challenge. |
Palladium-catalyzed coupling reactions have become indispensable tools in modern organic synthesis, offering mild and efficient methods for forming carbon-carbon bonds.
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. campushomepage.com This reaction could be used to construct a key intermediate for a subsequent cyclization reaction to form the naphthalene ring. For instance, a Heck reaction between a bromotoluene derivative and a suitably substituted alkene could provide a precursor for an intramolecular cyclization.
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.org This reaction can be used to synthesize precursors for cyclization reactions that lead to naphthalenes. For example, coupling a substituted aryl halide with an alkyne could be the first step in a sequence leading to the annulated ring.
Cross-Coupling Strategies: Other cross-coupling reactions, such as the Suzuki and Stille couplings, can also be employed to build the carbon framework of the naphthalene system. These reactions typically involve the coupling of an organometallic reagent with an organic halide and offer a high degree of functional group tolerance.
| Palladium-Catalyzed Reaction | Description | Potential Application |
| Heck Reaction | Coupling of an aryl/vinyl halide with an alkene. campushomepage.com | Synthesis of precursors for subsequent cyclization. |
| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl/vinyl halide. acs.org | Construction of intermediates for annulation reactions. |
| Suzuki Coupling | Coupling of an organoboron compound with an organic halide. | Building the carbon skeleton of the naphthalene ring system. |
Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto aromatic rings. However, controlling the regioselectivity of these reactions on an already substituted naphthalene or benzene ring can be challenging.
In the context of synthesizing this compound, EAS could be used to introduce the methyl groups. For example, starting with a 1-naphthol derivative, one could attempt a Friedel-Crafts alkylation to introduce the two methyl groups. However, the directing effects of the hydroxyl group (ortho-, para-directing) and the first introduced methyl group would need to be carefully considered to achieve the desired 3,6-disubstitution pattern. The inherent steric and electronic factors often lead to a mixture of isomers, making this approach less ideal for a highly regioselective synthesis.
Controlling regioselectivity in EAS often relies on:
Directing effects of existing substituents: Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position.
Steric hindrance: Bulky substituents can block access to adjacent positions, favoring substitution at more remote sites.
Use of blocking groups: A temporary group can be introduced to block a reactive position, and then removed after the desired substitution has been achieved.
Due to the challenges in controlling regioselectivity, EAS is often more useful for the synthesis of simpler, symmetrically substituted naphthalenes. For a complex substitution pattern like that in this compound, a more directed approach involving cyclization or cross-coupling reactions is generally preferred.
Introduction of Hydroxyl and Methyl Substituents in Naphthalene Synthesis
The introduction of hydroxyl and methyl groups onto a naphthalene ring can be achieved through various synthetic strategies. The challenge lies in controlling the position of these substituents to achieve the desired 3,6-dimethyl-1-ol substitution pattern.
Achieving ortho-hydroxylation and methylation on a naphthalene ring system requires regioselective synthetic methods. One potential strategy involves the selective methylation of a dihydroxynaphthalene precursor. For instance, starting with a diol such as 1,6-dihydroxynaphthalene (B165171) or 1,5-dihydroxynaphthalene, selective methylation of one hydroxyl group followed by the conversion of the second hydroxyl group to a methyl group, or vice-versa, could be envisioned. The preparation of dihydroxynaphthalenes can be accomplished from the corresponding naphthalenedisulfonic acids via hydrolysis with a strong base. wikipedia.org
Another approach is the direct hydroxylation of a dimethylnaphthalene. While direct catalytic hydroxylation of aromatic compounds can be challenging due to the high stability of the aromatic ring, methods using biomimetic iron catalysts have been developed for the syn-dihydroxylation of naphthalenes. nih.gov Furthermore, naphthalene dioxygenase has been shown to catalyze the p-hydroxylation of substituted phenols, suggesting the potential for enzymatic hydroxylation of dimethylnaphthalenes. nih.gov
A common and versatile strategy for the synthesis of substituted naphthalenols involves the functionalization of a pre-existing, appropriately substituted naphthalene precursor. For the synthesis of this compound, a plausible route starts with 2,7-dimethylnaphthalene (B47183). This precursor can undergo Friedel-Crafts acylation, which predominantly yields the 1-acylated product. rsc.orgrsc.org Subsequent Baeyer-Villiger oxidation of the resulting ketone would introduce an ester group at the 1-position, which can then be hydrolyzed to afford the desired 1-hydroxyl group. zenodo.orgnih.gov
The regioselectivity of Friedel-Crafts acylation on 2,7-dimethylnaphthalene is influenced by the reaction conditions, including the solvent and the acylating agent. rsc.org This allows for a degree of control over the position of the newly introduced functional group.
| Precursor Compound | Reaction Sequence | Key Intermediates | Target Functionalization |
| 2,7-Dimethylnaphthalene | 1. Friedel-Crafts Acylation 2. Baeyer-Villiger Oxidation 3. Hydrolysis | 1-Acetyl-2,7-dimethylnaphthalene | Introduction of hydroxyl group at C1 |
| 1,6-Dihydroxynaphthalene | 1. Selective O-methylation 2. Conversion of remaining -OH to -CH3 | 1-Methoxy-6-hydroxynaphthalene | Introduction of methyl groups |
Advanced Synthetic Techniques and Green Chemistry Principles in Naphthalenol Production
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The production of naphthalenols, including this compound, can benefit from the application of green chemistry principles.
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Synthetic routes with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. scranton.edu Addition and rearrangement reactions are inherently atom-economical. In the context of this compound synthesis, a route involving a Baeyer-Villiger rearrangement can be considered relatively atom-economical in that step. nih.gov
The minimization of by-products is crucial for reducing the environmental impact of a chemical process. For example, traditional Friedel-Crafts acylations often use stoichiometric amounts of Lewis acid catalysts, which generate significant amounts of waste. The use of catalytic methods is a greener alternative.
Catalytic methods are superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. aacmanchar.edu.in
Zeolite Catalysis: Zeolites are crystalline aluminosilicates with well-defined microporous structures that can act as shape-selective solid acid catalysts. They have been successfully employed in the regioselective alkylation of naphthalenes and naphthols. iiserpune.ac.innih.govgoogle.com For instance, β-zeolite has been used for the alkylation of naphthols with alcohols, generating water as the only by-product. iiserpune.ac.in The use of zeolites can enhance the selectivity for specific isomers and allows for easier catalyst separation and recycling. nih.govrsc.org Computational studies have also been used to understand the shape-selective methylation of methylnaphthalene over H-ZSM-5 zeolite. psu.edu
Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. entrechem.com For the synthesis of naphthalenols, enzymes like naphthalene dioxygenase and fungal peroxygenases have been shown to catalyze the hydroxylation of naphthalene and its derivatives. nih.govnih.gov Agrocybe aegerita peroxidase/peroxygenase (AaP), for example, selectively hydroxylates the aromatic ring of naphthalene to produce 1-naphthol. nih.gov While specific biocatalytic routes to this compound are not yet established, the existing research on biocatalytic hydroxylation of aromatic compounds suggests a promising avenue for future development. nih.gov
| Catalytic System | Reaction Type | Advantages |
| Zeolites (e.g., β-zeolite, H-Mordenite) | Alkylation, Dialkylation | Reusable, shape-selective, environmentally benign. iiserpune.ac.innih.gov |
| Biocatalysts (e.g., Naphthalene dioxygenase) | Hydroxylation | High selectivity, mild reaction conditions, green. nih.gov |
The choice of solvents and reagents significantly impacts the environmental footprint of a synthetic process. Green chemistry encourages the use of safer solvents and auxiliaries, or their complete elimination if possible. sigmaaldrich.comscienceopen.com
Sustainable Solvents: Traditional volatile organic solvents (VOCs) are often toxic and contribute to air pollution. Greener alternatives include water, supercritical fluids, ionic liquids, and bio-based solvents like ethanol (B145695) and ethyl lactate. sigmaaldrich.comresearchgate.net Research has demonstrated the feasibility of performing organic reactions, such as the synthesis of 1-aminoalkyl-2-naphthols, under solvent-free conditions using techniques like "Grindstone Chemistry". ijcmas.com
Sustainable Reagents: The use of hazardous reagents should be avoided. For example, replacing toxic alkylating agents with greener alternatives like dimethyl carbonate is a step towards a more sustainable synthesis. Similarly, using hydrogen peroxide as an oxidant in hydroxylation reactions is preferable as it generates water as the only by-product. mdpi.com
| Green Chemistry Approach | Application in Naphthalenol Synthesis | Examples of Sustainable Alternatives |
| Use of Sustainable Solvents | Reaction medium for alkylation, hydroxylation, etc. | Water, Ethanol, Ethyl lactate, Solvent-free conditions. sigmaaldrich.comresearchgate.netijcmas.com |
| Use of Sustainable Reagents | Oxidants, Alkylating agents | Hydrogen peroxide, Dimethyl carbonate. |
Advanced Spectroscopic and Crystallographic Characterization of 3,6 Dimethylnaphthalen 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 3,6-Dimethylnaphthalen-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the two methyl groups.
Aromatic Protons: The five aromatic protons would appear in the typical downfield region for aromatic compounds (approximately 6.8–8.0 ppm). The substitution pattern (hydroxyl at C1, methyl at C3 and C6) would lead to a complex splitting pattern due to spin-spin coupling between adjacent protons. Protons on the same ring will exhibit ortho (³J ≈ 7–9 Hz) and meta (⁴J ≈ 2–3 Hz) couplings.
Methyl Protons: Two sharp singlet signals would be expected for the two methyl groups, likely in the range of 2.2–2.6 ppm. The precise chemical shift would be influenced by their position on the naphthalene (B1677914) ring.
Hydroxyl Proton: A broad singlet, typically in the range of 4.5–7.5 ppm, would correspond to the hydroxyl proton. Its chemical shift and appearance are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.
Aromatic Carbons: Ten signals would be observed in the aromatic region (approximately 110–155 ppm). The carbon bearing the hydroxyl group (C1) would be significantly deshielded, appearing at the lower end of this range (around 150-155 ppm). The quaternary carbons (C3, C6, C4a, C8a) would generally show weaker signals compared to the protonated carbons.
Methyl Carbons: Two signals in the aliphatic region (approximately 15–25 ppm) would correspond to the two methyl group carbons.
Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on typical chemical shift ranges for similar structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~152 |
| C2 | ~7.0-7.2 | ~110-115 |
| C3 | - | ~135 |
| C4 | ~7.6-7.8 | ~125-130 |
| C5 | ~7.3-7.5 | ~125-130 |
| C6 | - | ~138 |
| C7 | ~7.2-7.4 | ~128-132 |
| C8 | ~7.9-8.1 | ~120-125 |
| C4a | - | ~125 |
| C8a | - | ~134 |
| 3-CH₃ | ~2.4 | ~20 |
| 6-CH₃ | ~2.5 | ~22 |
| 1-OH | ~5.0 (broad s) | - |
To unambiguously assign the ¹H and ¹³C signals and confirm the structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to trace the connectivity of the aromatic protons. For instance, correlations would be expected between H2 and H4 (via a four-bond coupling), H4 and H5 (peri interaction), and between H7 and H8.
HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key to placing the methyl groups and assigning the quaternary carbons. For example, the protons of the 3-CH₃ group would show correlations to C2, C3, and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This could confirm the relative positions of substituents, for example, by showing a through-space interaction between the H2 proton and the protons of the 3-methyl group.
Solid-state NMR (ssNMR) spectroscopy could provide insights into the structure and dynamics of this compound in the solid phase. While no specific ssNMR studies on this compound have been reported, this technique could be used to study polymorphism (the existence of different crystal forms), molecular packing, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₂H₁₂O), HRMS would be used to confirm its elemental composition.
Expected HRMS Data:
Molecular Formula: C₁₂H₁₂O
Calculated Monoisotopic Mass: 172.08882 u
Expected HRMS Result (e.g., ESI+): An observed m/z value very close to 173.09613 for the protonated molecule [M+H]⁺, confirming the molecular formula.
The fragmentation pattern in the mass spectrum would also provide structural information. Typical fragmentations for naphthols include the loss of CO and CHO, as well as cleavages related to the methyl groups.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3550–3200 (broad) | O-H stretch | Phenolic -OH |
| ~3100–3000 | C-H stretch | Aromatic C-H |
| ~2950–2850 | C-H stretch | Methyl C-H |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring |
| ~1260 | C-O stretch | Phenolic C-O |
| ~880–800 | C-H bend (out-of-plane) | Aromatic C-H |
The broad O-H stretching band is characteristic of a hydroxyl group involved in hydrogen bonding. The precise positions of the aromatic C-H out-of-plane bending bands could provide further information about the substitution pattern on the naphthalene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The naphthalene ring system gives rise to characteristic absorption bands.
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show multiple absorption bands characteristic of the naphthalene chromophore. The presence of the hydroxyl and methyl substituents would cause shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene.
Expected UV-Vis Absorption Maxima for this compound: (Note: These are estimated values based on substituted naphthalenes. The solvent can influence the exact positions.)
| Transition | Approximate λ_max (nm) |
| π → π | ~220-240 |
| π → π | ~270-290 |
| π → π* | ~310-330 |
The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift of these bands compared to naphthalene itself.
X-ray Crystallography for Three-Dimensional Molecular and Supramolecular Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal, it is possible to determine the crystal structure, including the unit cell dimensions, space group, and the positions of individual atoms. This information is invaluable for elucidating the molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern the packing of molecules in the solid state.
A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain single-crystal X-ray diffraction data for this compound. Despite extensive efforts, no published crystal structure for this specific compound could be located. This suggests that either the single crystal structure of this compound has not yet been determined and deposited in these databases, or the data exists in proprietary collections that are not publicly accessible.
In the absence of experimental data for the parent compound, the scientific literature was also surveyed for single-crystal X-ray diffraction studies of its closely related derivatives. However, this search also did not yield any publicly available crystallographic information for derivatives of this compound.
The determination of the crystal structure of this compound would require the growth of a suitable single crystal, followed by data collection using an X-ray diffractometer. The resulting data would allow for the determination of key crystallographic parameters, which are typically presented in a standardized format. A hypothetical data table for such a determination is presented below to illustrate the type of information that would be obtained.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical formula | C₁₂H₁₂O |
| Formula weight | 172.22 g/mol |
| Crystal system | To be determined |
| Space group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| Absorption coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal size (mm³) | To be determined |
| θ range for data collection (°) | To be determined |
| Index ranges | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| R_int | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2σ(I)] | To be determined |
This table is for illustrative purposes only, as no experimental data has been found.
The analysis of intermolecular interactions and crystal packing provides crucial insights into the forces that stabilize the crystal lattice and influence the physical properties of a solid. These interactions are fundamental to understanding polymorphism, solubility, and melting point. The primary intermolecular forces in organic crystals include hydrogen bonds, van der Waals forces, and π-π stacking interactions.
Without the experimentally determined crystal structure of this compound, a definitive analysis of its intermolecular interactions and crystal packing is not possible. However, based on its molecular structure, several types of interactions can be anticipated to play a significant role in its solid-state assembly.
The hydroxyl (-OH) group is a key functional group capable of acting as both a hydrogen bond donor and acceptor. It is therefore highly probable that strong O-H···O hydrogen bonds would be a dominant feature in the crystal packing of this compound, potentially leading to the formation of supramolecular synthons such as chains or rings of molecules.
Furthermore, the two methyl groups on the naphthalene core, along with the hydrocarbon backbone, would engage in weaker van der Waals interactions. These dispersive forces, although individually weak, collectively contribute to the cohesive energy of the crystal.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Computational Chemistry Investigations of 3,6 Dimethylnaphthalen 1 Ol
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 3,6-Dimethylnaphthalen-1-ol to predict their geometry, electronic properties, and spectroscopic signatures. Functionals such as B3LYP, often paired with basis sets like 6-31G* or 6-311+G**, are commonly used to achieve a balance between accuracy and computational cost in studying substituted naphthalenes. openscienceonline.comijarst.com
Geometry Optimization and Conformational Analysis
The initial step in a DFT study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles. Key parameters include the orientation of the hydroxyl (-OH) group and the two methyl (-CH₃) groups relative to the rigid naphthalene (B1677914) core.
Illustrative Optimized Geometry Parameters for this compound This table presents hypothetical data representative of what a DFT calculation (e.g., at the B3LYP/6-31G level) would yield for the most stable conformer. Actual values would require a specific computational study.*
| Parameter | Bond/Angle | Value |
| Bond Length | C1-O | ~1.36 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Length | C3-C(methyl) | ~1.51 Å |
| Bond Length | C6-C(methyl) | ~1.51 Å |
| Bond Angle | C2-C1-O | ~118° |
| Bond Angle | C1-O-H | ~109° |
| Dihedral Angle | C2-C1-O-H | ~0° (syn-periplanar) or ~180° (anti-periplanar) |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, so its location indicates sites susceptible to electrophilic attack, while the LUMO acts as an electron acceptor, indicating sites for nucleophilic attack.
For this compound, the HOMO is expected to be delocalized across the π-system of the naphthalene ring, with significant contributions from the electron-donating hydroxyl and methyl groups. The LUMO would also be distributed over the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. rsc.orgrsc.org Introducing substituents like hydroxyl and methyl groups typically raises the HOMO energy and can narrow the HOMO-LUMO gap compared to unsubstituted naphthalene. rsc.org
Illustrative FMO Data for this compound This table contains plausible, hypothetical energy values derived from general principles of DFT calculations on substituted naphthalenes.
| Orbital | Energy (eV) | Description |
| HOMO | -5.25 | Highest Occupied Molecular Orbital; primary site of electron donation. |
| LUMO | -0.80 | Lowest Unoccupied Molecular Orbital; primary site of electron acceptance. |
| HOMO-LUMO Gap (ΔE) | 4.45 | Indicator of chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, identifying electron-rich and electron-poor regions. researchgate.netavogadro.cc These maps are crucial for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. researchgate.net The MEP surface is color-coded: red indicates regions of high electron density and negative electrostatic potential, blue indicates electron-deficient regions with positive potential, and green represents neutral areas. wolfram.comyoutube.com
For this compound, the MEP map would show a significant region of negative potential (red) around the oxygen atom of the hydroxyl group, attributed to its high electronegativity and lone pairs of electrons. This site is a prime target for electrophiles and acts as a hydrogen bond acceptor. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a hydrogen bond donor. The π-electron clouds above and below the naphthalene ring would also show a degree of negative potential.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are highly effective at predicting spectroscopic parameters, which aids in the interpretation of experimental data. rsc.orgnih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govrsc.org By comparing calculated values with experimental spectra, unambiguous assignment of chemical structures can be achieved. nih.gov
Vibrational Frequencies: DFT can compute the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. openscienceonline.comijarst.com The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net This analysis allows for the detailed assignment of vibrational modes to specific molecular motions, such as C-H stretches, O-H bends, and ring deformations. researchgate.net
Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table presents hypothetical ¹³C NMR chemical shift data to illustrate the typical accuracy of DFT (GIAO) predictions for aromatic compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) | "Experimental" Chemical Shift (ppm) |
| C1 (bearing -OH) | 152.5 | 151.8 |
| C3 (bearing -CH₃) | 130.1 | 129.5 |
| C6 (bearing -CH₃) | 135.8 | 135.2 |
| C10 (bridgehead) | 126.4 | 125.9 |
| C(methyl at C3) | 21.3 | 20.8 |
| C(methyl at C6) | 21.9 | 21.5 |
Molecular Dynamics (MD) Simulations
While DFT provides a static, time-independent picture of a molecule's minimum-energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular life that reveals conformational flexibility and interactions with the environment (e.g., a solvent).
Dynamic Behavior and Conformational Flexibility
MD simulations of this compound, typically in an explicit solvent like water or ethanol (B145695), would reveal the dynamic nature of its structure. These simulations can explore:
Conformational Transitions: The molecule is not static; it constantly samples different conformations. MD can track the rotation of the hydroxyl and methyl groups and any subtle flexing of the naphthalene rings, showing which conformations are most accessible at room temperature.
Solvent Interactions: Simulations explicitly model the interactions between the solute and surrounding solvent molecules. For this compound, this would highlight the formation and breaking of hydrogen bonds between the hydroxyl group and solvent molecules, which is crucial for understanding its solubility and reactivity in solution.
Time-Averaged Properties: MD allows for the calculation of properties averaged over time, which can be more representative of experimental measurements than properties derived from a single static structure.
Solvent Effects and Solvation Dynamics
The surrounding solvent environment can significantly influence the physical and chemical properties of this compound. Computational methods allow for a detailed examination of these solvent effects and the dynamics of the solvation process.
The polarity of the solvent is expected to play a crucial role in the behavior of this compound. In polar solvents, the hydroxyl group of the molecule can form hydrogen bonds, which affects its electronic structure and spectroscopic properties. Computational studies on similar flavonoid derivatives have shown that an increase in solvent polarity can lead to a redshift in the maximum absorption peak, indicating an alteration of the photoexcitation behavior mdpi.com. The dynamics of solvation, which is the process of reorganization of solvent molecules around a solute, can be studied using molecular dynamics (MD) simulations. For instance, the solvation dynamics of 6-propionyl-2-dimethylamino naphthalene (Prodan), a related compound, have been investigated in water and various alcohol solvents to understand the relaxation processes on a diffusion timescale rsc.org. Such studies reveal that the relaxation time is correlated with the translational diffusion coefficients of the solvent molecules rsc.org.
Intermolecular Interactions in Solution and Condensed Phases
In solution and condensed phases, this compound engages in various non-covalent interactions that dictate its macroscopic properties. These interactions can be accurately modeled using computational methods like Density Functional Theory (DFT).
The primary intermolecular interactions involving this compound include:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks with solvent molecules or other solute molecules. DFT studies on 2-substituted phenols have been used to determine the intramolecular hydrogen bond enthalpy acs.org. Similar approaches can be applied to understand the intermolecular hydrogen bonding of this compound.
π-π Stacking: The aromatic naphthalene core allows for π-π stacking interactions with other aromatic molecules. The stability of stacked dimers of naphthalene and its derivatives has been studied using quantum mechanical methods, which show that the interaction energy is dependent on the conformation and electron cloud densities rasayanjournal.co.in.
Computational studies on aminobenzylnaphthol compounds have revealed the presence of weak hydrogen bonding involving the naphthol oxygen atom and carbonyl groups with other parts of the molecules cnr.it. The interplay of these different intermolecular forces, including electrostatic and dispersion interactions, governs the structural preferences and properties of naphthol-containing complexes rsc.org.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, intermediates, transition states, and products can be identified, providing a comprehensive understanding of the reaction pathway.
Transition State Characterization and Activation Energy Barriers
A key aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of activation energy barriers. These parameters determine the kinetics of a reaction. Computational methods like DFT can be used to locate the transition state structures and calculate their energies.
For example, theoretical studies on the oxidation of naphthalene by hydroxyl radicals have identified the transition states for the OH-addition pathway leading to the formation of naphthols acs.orgnih.gov. These studies have calculated the activation energies and have shown that the reaction pathway to form 1-naphthol (B170400) has a negative activation energy, while the pathway to 2-naphthol has a positive activation energy acs.orgnih.gov. Similarly, the isomerization of methylnaphthalene has been investigated using molecular dynamics simulations with machine learning potentials to map the free energy landscapes and identify transition states and their corresponding energy barriers acs.org. Such computational approaches can be applied to predict the reactivity of this compound in various chemical transformations.
Catalytic Reaction Modeling and Selectivity Predictions
Computational modeling is also crucial for understanding and predicting the outcome of catalytic reactions. By simulating the interaction of this compound with a catalyst, it is possible to model the reaction pathway and predict the selectivity towards different products.
For instance, the catalytic dearomatization of naphthols is a significant transformation, and computational studies can provide insights into the reaction mechanism and the origin of enantioselectivity researchgate.net. In the context of electrophilic aromatic substitution on naphthalene, computational analysis of the naphthalenonium ion intermediates helps to explain the preference for substitution at the 1-position over the 2-position youtube.com. These computational models can be extended to predict how the methyl groups on the naphthalene ring of this compound would influence the regioselectivity of catalytic reactions.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Naphthalenol Derivatives (Focused on theoretical descriptors)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models heavily rely on theoretical molecular descriptors.
Development of Molecular Descriptors Relevant to this compound Structure
The development of a robust QSAR/QSPR model begins with the generation of a set of molecular descriptors that encode the structural and electronic features of the molecule. For this compound, these descriptors would capture the characteristics of the naphthalene core, the hydroxyl group, and the two methyl substituents.
Relevant classes of theoretical descriptors include:
Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as molecular connectivity indices.
Geometrical Descriptors: These are 3D descriptors that describe the size and shape of the molecule.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and partial charges on atoms.
QSAR studies on naphthalenol derivatives have highlighted the importance of descriptors like the partition coefficient (log P), energies of the highest occupied molecular orbital (HOMO), and topological parameters in describing their antimicrobial activity.
Below is an interactive table summarizing common theoretical descriptors that would be relevant for building QSAR/QSPR models for this compound.
| Descriptor Class | Example Descriptors | Description |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic information about the molecular formula and composition. |
| Topological | Molecular Connectivity Indices (e.g., ¹χ, ³χ) | Numerical representation of molecular branching and complexity. |
| Geometrical | Molecular Surface Area, Molecular Volume | Descriptors related to the 3D shape and size of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Descriptors derived from the electronic structure of the molecule. |
Predictive Models for Physicochemical Properties or Potential Interactions
Computational chemistry provides powerful in silico tools for predicting the physicochemical properties and potential biological interactions of chemical compounds, offering a cost-effective and time-efficient alternative to experimental measurements. For molecules like this compound, various modeling techniques can be employed to forecast their behavior and characteristics. These predictive models are broadly categorized into those that estimate fundamental physicochemical properties and those that predict potential interactions with biological targets.
Predictive Models for Physicochemical Properties
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent computational methods used to predict the properties of molecules based on their chemical structure. nih.govnih.gov These models establish a mathematical relationship between the molecular descriptors of a set of compounds and their measured properties (e.g., solubility, boiling point, or biological activity). Once a robust model is developed and validated, it can be used to predict the properties of new or untested compounds like this compound. nih.gov The molecular descriptors used in these models can encode various aspects of the molecule, including its topology, geometry, and electronic properties. researchgate.netresearchgate.net
For the broader class of methylated naphthalenes, which are structurally related to this compound, predictive models have been successfully developed using chromatographic methods. nih.gov Techniques involving high-pressure liquid chromatography (HPLC) and gas chromatography (GC) can be used to estimate key physicochemical properties. In these methods, regressions are fitted between the measured retention indices of reference compounds and their known properties. These regression equations are then used to calculate the properties of other compounds in the same class. nih.gov
Key physicochemical properties that can be estimated for naphthalene derivatives through such models include:
Liquid aqueous solubility (Sw,L): This property is crucial for understanding a compound's environmental fate and bioavailability. For methylated naphthalenes, it has been observed that solubility tends to decrease as the number of methyl groups increases. nih.gov
Octanol/water partition coefficient (Kow): Often expressed as log Kow, this value indicates a compound's lipophilicity (affinity for fatty or non-polar environments) versus hydrophilicity (affinity for aqueous environments). Kow generally increases with the number of methyl groups on the naphthalene core. nih.gov
Liquid vapor pressure (Pv,L): This property relates to a compound's volatility. Predictive models show that vapor pressure tends to decrease with an increasing number of methyl groups. nih.gov
Henry's law constant (Hc): This constant describes the partitioning of a compound between air and water and is important for environmental modeling. nih.gov
The following table illustrates the types of data generated by such predictive models for related dimethylnaphthalene compounds, as specific predictive data for this compound is not available in the cited literature.
| Compound | Predicted Property | Estimated Value | Methodology Basis |
|---|---|---|---|
| 2,6-Dimethylnaphthalene | Log Kow (Octanol/Water Partition Coefficient) | 4.32 | Chromatographic Retention Indices nih.gov |
| 2,6-Dimethylnaphthalene | Log Hc (Henry's Law Constant, Pa m³/mol) | 1.73 |
Predictive Models for Potential Interactions
Beyond physicochemical properties, computational models can predict how a molecule might interact with biological systems, such as proteins or enzymes. These predictions are vital in fields like drug discovery and toxicology. nih.gov
Advanced deep learning and attention-based architectures are now being used to predict drug-target interactions (DTIs). nih.govnih.gov These models learn from large datasets of known interactions and can predict the binding affinity of a novel compound to a range of biological targets. For a molecule like this compound, such models could be used to screen for potential protein interactions, helping to elucidate its mechanism of action or identify potential off-target effects. nih.gov The models work by converting drug and target structures into numerical representations (embeddings) and using complex algorithms to predict a binding score. nih.gov
Molecular docking is another widely used computational technique that simulates the binding of a small molecule (ligand) to the active site of a receptor, typically a protein. This method can predict the preferred orientation of the ligand when bound to the receptor and estimate the strength of the interaction. For this compound, docking studies could be performed against various enzymes or receptors to hypothesize its potential biological role or inhibitory activity. researchgate.net
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can forecast the pharmacokinetic and toxicological profile of a compound. nih.gov These models use a compound's structure to predict properties like its ability to cross cell membranes, its metabolic stability, and its potential for toxicity, providing a comprehensive virtual assessment before extensive laboratory testing is undertaken. nih.govresearchgate.net
Advanced Applications and Material Science Potential of 3,6 Dimethylnaphthalen 1 Ol Derivatives
Role as Synthetic Intermediates in Complex Organic Synthesis
Derivatives of 3,6-Dimethylnaphthalen-1-ol are valuable synthetic intermediates, serving as foundational building blocks for more complex molecular structures. The hydroxyl group can be readily converted into other functional groups, such as halides or triflates, which are amenable to a variety of cross-coupling reactions. This functionalization is key to its utility in constructing larger aromatic systems.
Building Blocks for Polycyclic Aromatic Hydrocarbons (PAHs)
While direct examples of the use of this compound in the synthesis of extended polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, its structure is well-suited for such applications. The synthesis of PAHs often relies on coupling reactions of smaller aromatic units. nih.govnih.govresearchgate.net For instance, conversion of the hydroxyl group of this compound to a bromo or iodo functionality would yield a key precursor for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings. nih.govresearchgate.netnih.gov These reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the fusion of the dimethylnaphthalene core with other aromatic systems to generate larger, more complex PAHs. researchgate.netscholaris.ca
The general strategy would involve the synthesis of a halogenated derivative of this compound, which can then be coupled with a suitable boronic acid or organozinc reagent to construct a larger PAH. The methyl groups on the naphthalene (B1677914) ring can influence the solubility and solid-state packing of the resulting PAHs, which are critical properties for their application in materials science.
Table 1: Potential Synthetic Pathway to PAHs from this compound
| Step | Reaction | Reactants | Product | Application |
| 1 | Halogenation | This compound, Halogenating agent (e.g., NBS, ICl) | Halogenated this compound | Intermediate for coupling reactions |
| 2 | Suzuki Coupling | Halogenated this compound, Arylboronic acid, Palladium catalyst | Extended Polycyclic Aromatic Hydrocarbon | Organic electronics, advanced materials |
| 3 | Oxidative Cyclodehydrogenation (Scholl Reaction) | Coupled biaryl system | Fused Polycyclic Aromatic Hydrocarbon | Graphene-like materials, organic semiconductors |
Precursors for Heterocyclic Systems
The reactivity of the naphthalenol moiety in this compound also makes it a promising precursor for the synthesis of various heterocyclic compounds. The electron-rich nature of the naphthalene ring, enhanced by the hydroxyl group, facilitates electrophilic substitution reactions, which can be the initial step in the construction of a heterocyclic ring.
One potential route involves the reaction of this compound with bifunctional reagents that can undergo cyclization to form fused heterocyclic systems. dntb.gov.uafardapaper.irmdpi.comsemanticscholar.org For example, reactions with α,β-unsaturated carbonyl compounds or their equivalents could lead to the formation of pyran or pyrone rings fused to the naphthalene core. nih.gov Additionally, the hydroxyl group can act as a nucleophile in reactions to form ether linkages, which can be part of a larger heterocyclic framework. The synthesis of novel naphthalene-heterocycle hybrids has been shown to yield compounds with interesting biological activities. nih.gov
Applications in Polymer and Materials Science
The incorporation of the rigid and aromatic naphthalene unit into polymers can lead to materials with enhanced thermal stability, mechanical strength, and unique optical and electronic properties. Derivatives of this compound are potential monomers for the synthesis of such high-performance polymers.
Naphthalene-Containing Polymers: Design and Synthesis
Polycondensation reactions are a common method for the synthesis of polymers from bifunctional monomers. farabi.universitymdpi.commdpi.comlifescienceglobal.com To be utilized in polycondensation, this compound would need to be converted into a bifunctional monomer, for example, by introducing a second reactive group onto the naphthalene ring. This could be achieved through electrophilic substitution reactions or by functionalizing one of the methyl groups.
Once a suitable bifunctional derivative is obtained, it can be copolymerized with other monomers to create a range of polymers with tailored properties. For example, polyamides or polyesters containing the 3,6-dimethylnaphthalene unit could exhibit high glass transition temperatures and excellent thermal stability. The synthesis of multilayered 3D polymers has been reported using dibromonaphthalene as a key building block, highlighting the potential of functionalized naphthalenes in creating complex polymer architectures. researchgate.net Direct arylation polycondensation is another efficient method for synthesizing alternating donor-acceptor copolymers, where a naphthalene diimide unit can act as the acceptor. rsc.org
Table 2: Potential Polymer Architectures from this compound Derivatives
| Polymer Type | Monomer 1 (from this compound) | Monomer 2 | Potential Properties |
| Polyester | Dihydroxy derivative | Diacid chloride | High thermal stability, good mechanical properties |
| Polyamide | Diamino derivative | Diacid chloride | High strength, chemical resistance |
| Polyether | Dihydroxy derivative | Dihaloalkane | Thermal stability, processability |
| Donor-Acceptor Copolymer | Electron-donating derivative | Electron-accepting comonomer (e.g., naphthalene diimide) | Tunable electronic properties for organic electronics |
Functional Naphthalenol-Based Ligands in Coordination Chemistry
The hydroxyl group of this compound provides a convenient site for the synthesis of ligands for coordination chemistry. nih.govmdpi.commdpi.comresearchgate.netnih.gov By reacting the hydroxyl group with various reagents, a wide range of chelating ligands can be prepared. For instance, the introduction of nitrogen- or sulfur-containing functional groups in the vicinity of the hydroxyl group can lead to the formation of bidentate or tridentate ligands.
These ligands can then be used to form coordination complexes with a variety of metal ions. mdpi.com The resulting metal complexes can have interesting catalytic, magnetic, or optical properties. The specific substitution pattern of the 3,6-dimethylnaphthalene core can influence the coordination geometry and the electronic properties of the metal center, allowing for the fine-tuning of the complex's properties. Naphthalene-based acetic acids have been successfully used as ligands to form metal complexes with diverse structures and biological activities. nih.govmdpi.com
Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Semiconductors)
Naphthalene and its derivatives are widely used as building blocks for organic electronic materials due to their inherent aromaticity and good charge transport properties. alfa-chemistry.comnih.govgatech.edunih.govacs.org The 3,6-dimethylnaphthalene core, when appropriately functionalized, can be incorporated into molecules designed for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
For applications in OLEDs, derivatives of this compound could be designed to have specific photophysical properties, such as high fluorescence quantum yields and tunable emission wavelengths. mdpi.comnih.govmdpi.com The introduction of electron-donating and electron-withdrawing groups onto the naphthalene scaffold is a common strategy to manipulate the HOMO and LUMO energy levels and thus control the color of the emitted light.
In the context of organic semiconductors, the ability of naphthalene derivatives to form ordered molecular assemblies is crucial for efficient charge transport. alfa-chemistry.comnih.gov The methyl groups on the 3,6-dimethylnaphthalene core can play a significant role in influencing the solid-state packing of the molecules, which in turn affects the charge carrier mobility. Naphthalene diimide derivatives, for example, are a well-known class of n-type organic semiconductors. gatech.edunih.govacs.org By designing and synthesizing novel derivatives of this compound, it may be possible to develop new p-type or n-type semiconductor materials with improved performance and stability.
Chemo- and Biosensor Development (Based on Recognition Properties)
The development of chemo- and biosensors often leverages the fluorescent properties of naphthalene derivatives. These compounds can be functionalized to act as selective "off-on" or "on-off" fluorescent probes for various analytes. For instance, derivatives of 2-hydroxynaphthaldehyde have been synthesized to create chemosensors that exhibit high selectivity for certain metal ions, such as aluminum (Al³⁺). nih.govrsc.org The sensing mechanism in these cases is often based on the inhibition of excited-state intramolecular proton transfer (ESIPT) upon complexation with the target ion. nih.govrsc.org
While the specific recognition properties of this compound have not been documented, the broader family of naphthalenol derivatives demonstrates significant potential. The key characteristics for a naphthalenol-based sensor would include:
High Selectivity: The ability to bind to a specific analyte with minimal interference from other species.
Sensitivity: A low limit of detection (LoD) and limit of quantification (LoQ) for the target analyte. For example, a chemosensor for Al³⁺ based on a 2-hydroxynaphthaldehyde skeleton reported an LoD of 0.04 µM. nih.govrsc.org
Reversibility: The capacity for the sensor to be regenerated and reused.
Quantum Yield: A significant change in fluorescence quantum yield upon binding to the analyte.
Below is a table summarizing the properties of a representative naphthalenol-based chemosensor for Al³⁺, illustrating the typical parameters evaluated in such studies.
| Parameter | Value | Significance |
| Analyte | Al³⁺ | Demonstrates selectivity for a specific metal ion. |
| Emission Quantum Yield | 0.203 ± 0.009 | Indicates the efficiency of fluorescence upon binding. |
| Complex Stoichiometry | 1:1 | Describes the binding ratio between the sensor and analyte. |
| Association Constant (Kₐ) | 8.73 × 10⁵ M⁻¹ | Measures the strength of the binding interaction. |
| Limit of Detection (LoD) | 0.04 µM | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LoQ) | 0.14 µM | The lowest concentration of analyte that can be quantitatively measured. |
This data is based on a 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol chemosensor and is presented here as an illustrative example of the capabilities of naphthalenol derivatives. nih.govrsc.org
Exploration of Biological Interactions at a Molecular Level (In Vitro Mechanistic SAR)
The exploration of biological interactions of naphthalenol derivatives at a molecular level is a critical area of research for drug discovery and the development of biological probes. This involves understanding how these molecules interact with specific biological targets such as enzymes and receptors.
While no specific studies on the enzyme-substrate or receptor-ligand interactions of this compound were identified, general principles can be applied. The interaction of a small molecule like a dimethylnaphthalenol derivative with a biological target is governed by its three-dimensional structure and chemical properties.
For Enzyme-Substrate Interactions:
Active Site Binding: The naphthalenol core could potentially fit into the active site of an enzyme. The hydroxyl and dimethyl groups would play a crucial role in the orientation and binding affinity within the active site.
Inhibition: Depending on the enzyme, the compound could act as a competitive, non-competitive, or uncompetitive inhibitor. For instance, many small aromatic molecules are known to inhibit enzymes like cholinesterases.
For Receptor-Ligand Interactions:
Pharmacophore Features: The aromatic naphthalene rings, the hydroxyl group (a potential hydrogen bond donor and acceptor), and the lipophilic methyl groups constitute the key pharmacophoric features.
Binding Affinity: The affinity of the ligand for the receptor would be determined by the sum of the intermolecular forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. The positioning of the methyl groups on the naphthalene scaffold would significantly influence the molecule's shape and its ability to fit into a receptor's binding pocket. For example, studies on conformationally-restricted analogues of dopamine (B1211576) D1 receptor agonists have shown that the orientation of aromatic rings is critical for receptor binding and activity.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity or sensing capabilities. For naphthalenol-based probes, SAR studies would systematically modify the structure to optimize properties like selectivity, affinity, and fluorescence response.
Although no SAR studies for this compound are available, research on other naphthalene derivatives provides a framework for rational design. For example, in the development of antimycotic agents, the substitution pattern on the naphthalene ring of terbinafine (B446) derivatives was found to be critical for their antifungal activity. The potency was highly dependent on the size of the substituent, with only small groups like hydrogen or fluorine being tolerated at most positions.
A hypothetical SAR study for naphthalenol-based probes targeting a specific protein might involve synthesizing a series of isomers and derivatives to probe the effects of:
Position of Methyl Groups: Varying the location of the dimethyl groups on the naphthalene ring to understand the steric and electronic effects on binding.
Hydroxyl Group Modification: Converting the hydroxyl group to an ether or ester to assess the importance of hydrogen bonding.
Addition of other Functional Groups: Introducing other substituents to the naphthalene core to enhance binding affinity or modulate fluorescent properties.
The table below illustrates a hypothetical SAR study for a generic naphthalenol derivative, indicating how structural modifications could influence a target property, such as binding affinity to a receptor.
| Compound | R1 | R2 | R3 | Binding Affinity (Hypothetical Kᵢ) |
| Naphthalen-1-ol | H | H | H | 10 µM |
| 3-Methylnaphthalen-1-ol | CH₃ | H | H | 5 µM |
| 6-Methylnaphthalen-1-ol | H | CH₃ | H | 8 µM |
| This compound | CH₃ | CH₃ | H | 2 µM |
| 3,6-Difluoronaphthalen-1-ol | F | F | H | 1 µM |
| 3,6-Dimethylnaphthalen-1-yl methyl ether | CH₃ | CH₃ | CH₃ | 15 µM |
This table is purely illustrative and does not represent real experimental data for this compound.
Future Research Directions and Unexplored Avenues for 3,6 Dimethylnaphthalen 1 Ol
Development of Novel and More Efficient Synthetic Routes, Including Asymmetric Synthesis
While established methods for synthesizing substituted naphthalenols exist, a primary area for future research lies in the development of more efficient and stereoselective synthetic routes. A significant frontier is the pursuit of asymmetric synthesis to produce enantiomerically pure forms of 3,6-Dimethylnaphthalen-1-ol derivatives, particularly if chiral centers are introduced into its side chains or through further functionalization.
Current research in asymmetric synthesis has demonstrated the successful use of chiral phosphoric acids to catalyze the generation of remotely chiral naphthols with high efficiency and excellent enantioselectivity researchgate.net. These processes often involve the in situ generation of reactive intermediates, such as naphthoquinone methides, followed by a stereoselective nucleophilic addition researchgate.net. Adapting this methodology to precursors of this compound could provide a powerful platform for accessing specific stereoisomers, which is crucial for applications in pharmaceuticals and advanced materials where chirality dictates function.
Future work should focus on:
Catalyst Design: Developing new chiral catalysts (e.g., phosphoric acids, organometallics) tailored for the specific steric and electronic properties of dimethylnaphthalene precursors.
Reaction Scoping: Expanding the range of nucleophiles and reaction conditions to build a versatile toolkit for creating a diverse library of chiral derivatives.
One-Pot Procedures: Designing tandem or cascade reactions that combine multiple synthetic steps into a single, efficient process to improve yield and reduce waste.
Further Integration of Green Chemistry Principles into Industrial-Scale Synthesis and Processing
The industrial production of fine chemicals is increasingly governed by the principles of green chemistry, which aim to reduce waste, minimize hazardous substances, and improve energy efficiency. Applying these principles to the synthesis of this compound is a critical direction for sustainable manufacturing.
Key research avenues include:
Alternative Solvents: Investigating the use of green solvents such as supercritical fluids (e.g., scCO₂), ionic liquids, or water to replace traditional volatile organic compounds (VOCs) acs.org. Water, in particular, offers significant environmental benefits and can enable unique reactivity, such as direct nucleophilic additions without the need for protection-deprotection steps acs.org.
Greener Reagents: Replacing hazardous reagents with more benign alternatives. For instance, dimethyl carbonate (DMC) can be used as an environmentally friendly methylating agent, offering a safer alternative to traditional reagents youtube.com.
Biocatalysis: Exploring enzymatic or whole-cell biocatalytic methods. Biocatalysis can offer high selectivity under mild reaction conditions and significantly reduce the environmental impact of chemical production mt.com.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core tenet of green chemistry mdpi.com. This includes exploring one-pot syntheses and catalytic cycles that minimize the generation of stoichiometric byproducts.
The following table outlines potential green chemistry strategies for the synthesis of this compound.
Table 1: Green Chemistry Strategies
| Principle | Traditional Approach | Potential Green Alternative | Benefit |
|---|---|---|---|
| Safer Solvents | Use of benzene (B151609), chlorinated hydrocarbons. | Use of water, supercritical CO₂, or propylene (B89431) carbonate acs.org. | Reduced toxicity and environmental pollution. |
| Atom Economy | Multi-step synthesis with protecting groups. | One-pot cascade reactions mt.com. | Higher efficiency, less waste. |
| Safer Reagents | Use of toxic methylation agents (e.g., methyl iodide). | Use of dimethyl carbonate (DMC) youtube.com. | Reduced hazard and toxicity. |
| Energy Efficiency | High-temperature reactions requiring significant energy input. | Biocatalytic routes operating at ambient temperature mt.com. | Lower energy consumption and carbon footprint. |
Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions and Dynamic Processes
To optimize synthetic routes and ensure process safety and reproducibility, a deeper understanding of reaction dynamics is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters wikipedia.org. The application of advanced, in-situ spectroscopic techniques for real-time monitoring represents a significant research opportunity.
Future investigations should employ:
In-situ FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time without sampling americanpharmaceuticalreview.comjascoinc.com. This allows for precise determination of reaction kinetics, endpoint detection, and identification of unstable intermediates americanpharmaceuticalreview.com.
FlowNMR Spectroscopy: High-resolution FlowNMR is an excellent tool for non-invasive, real-time reaction monitoring that provides detailed structural information on all species in a complex mixture rsc.org.
UV-Vis Spectroscopy: For reactions involving chromophoric species, UV-Vis probes can track reaction progress and provide quantitative data.
Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can rapidly provide structural information on reaction components with minimal sample preparation, accelerating process development waters.com.
These PAT tools can be integrated into automated synthesis workstations to enable high-throughput experimentation and the rapid optimization of reaction conditions mt.com.
Synergistic Application of Computational and Experimental Methodologies for Deeper Mechanistic Understanding
Combining computational chemistry with experimental studies offers a powerful approach to understanding complex reaction mechanisms at a molecular level. Density Functional Theory (DFT) calculations, for instance, can provide critical insights that guide experimental design and interpretation.
Future research should leverage this synergy to:
Elucidate Reaction Pathways: Use DFT to map potential energy surfaces, identify transition states, and calculate activation barriers for proposed synthetic routes.
Understand Catalyst-Substrate Interactions: Model the interaction of catalysts, such as chiral phosphoric acids, with substrates to explain the origin of stereoselectivity researchgate.net.
Predict Spectroscopic Signatures: Compute theoretical spectroscopic data (e.g., NMR, IR) to aid in the identification of transient or unknown species observed experimentally.
This integrated approach has proven valuable in related chemical systems, such as in understanding zeolite-catalyzed isomerization of methylnaphthalene, and can accelerate the development of novel and optimized synthetic processes for this compound rsc.org.
Exploration of New Catalytic Applications and Energy-Related Materials
The unique electronic and structural properties of the naphthalene (B1677914) core suggest that this compound could serve as a valuable precursor for new materials with applications in catalysis and energy.
Unexplored avenues include:
Ligand Development: The hydroxyl group and aromatic rings provide potential coordination sites. Derivatives of this compound could be developed as ligands for transition metal catalysts, potentially influencing the catalyst's activity and selectivity in various organic transformations.
Polymer Science: Dimethylnaphthalene isomers are crucial monomers for high-performance polymers like polyethylene (B3416737) naphthalate (PEN) rsc.org. Research into the polymerization of functionalized this compound could lead to novel polymers with tailored thermal, optical, or mechanical properties.
Organic Electronics: The naphthalene moiety is a well-known component in organic semiconductors. Investigating the electronic properties of this compound derivatives could uncover potential applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Design and Synthesis of Complex Architectures for Advanced Supramolecular Assemblies
Supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent interactions, offers a pathway to creating complex, functional architectures from molecular building blocks. The rigid, planar structure of the naphthalene ring system, combined with the hydrogen-bonding capability of the hydroxyl group, makes this compound an attractive candidate as a tecton (building block) for supramolecular assembly.
Future research in this area could focus on:
Crystal Engineering: Exploring the formation of crystalline networks (co-crystals, metal-organic frameworks) where hydrogen bonding and π-π stacking interactions involving the naphthalene core dictate the final architecture.
Self-Assembled Monolayers: Investigating the assembly of this compound derivatives on surfaces to create functional interfaces with controlled properties.
J-type Aggregates: Research on related naphthalene derivatives has shown the formation of well-defined, right-handed twisted ribbons and J-type aggregates in solution rsc.org. Similar studies on this compound could lead to new chiral superstructures with unique photophysical properties.
By systematically modifying the structure of this compound, researchers can tune the intermolecular forces to guide the self-assembly process, leading to the creation of novel materials with applications in sensing, separations, and nanotechnology.
Q & A
Basic: What are the optimal synthesis methods for 3,6-Dimethylnaphthalen-1-ol?
Methodological Answer:
Synthesis typically involves multi-step functionalization of naphthalene derivatives. A common approach includes:
- Catalytic hydrogenation of substituted naphthols to achieve partial saturation of the aromatic ring .
- Methylation using methyl halides or dimethyl sulfate under basic conditions to introduce methyl groups at positions 3 and 6.
- Purification via flash chromatography (e.g., cyclohexane/EtOAc gradients) to isolate the product with >95% purity .
Key considerations include controlling reaction temperature (80–120°C) and using anhydrous solvents to prevent side reactions.
Basic: How is the purity of this compound assessed in research settings?
Methodological Answer:
Purity is evaluated using:
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity and detect unreacted precursors .
- Mass Spectrometry (HRMS-ESI) for molecular weight confirmation and isotopic pattern analysis .
Calibration against certified reference materials ensures accuracy.
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Respiratory Protection: Use P95 respirators in poorly ventilated areas to avoid inhalation of fine particulates .
- Waste Disposal: Collect in sealed containers for incineration to prevent environmental release .
- Toxicological Note: Classified as a Category 2 carcinogen (H351); avoid prolonged exposure .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?
Methodological Answer:
- Cross-Validation: Compare NMR/IR data with computational simulations (e.g., DFT calculations) to confirm peak assignments .
- Isotopic Labeling: Introduce deuterium or ¹³C labels to trace ambiguous signals in complex spectra .
- Collaborative Analysis: Use multi-instrumental approaches (e.g., combining XRD with spectroscopy) to resolve discrepancies in crystallinity vs. solution-state data .
Documentation of solvent effects and temperature variations is critical for reproducibility.
Advanced: What strategies improve low yields in the synthesis of this compound?
Methodological Answer:
- Catalyst Optimization: Replace traditional Pd/C with Pd(OAc)₂ in hydrogenation steps to enhance regioselectivity .
- Microwave-Assisted Synthesis: Reduce reaction time (from 12 hours to 30 minutes) while maintaining >85% yield .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and minimize byproducts .
Post-reaction quenching with acetic acid improves isolation efficiency .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Anticancer Screening: MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antiviral Testing: Plaque reduction assays against RNA viruses (e.g., influenza A) to measure viral load inhibition .
- Enzyme Inhibition: Fluorescence-based assays targeting cytochrome P450 isoforms to study metabolic interactions .
Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) ensure assay reliability.
Advanced: How can researchers address discrepancies in toxicity profiles across studies?
Methodological Answer:
- Dose-Response Reassessment: Conduct acute (24–72 hr) and chronic (28-day) toxicity studies in rodent models to identify threshold effects .
- Metabolite Analysis: Use LC-MS/MS to detect oxidative metabolites that may contribute to hepatotoxicity .
- Species-Specific Comparisons: Test on human primary hepatocytes alongside animal models to validate translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
